Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2-bromo-3-methylimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-9-4(5(10)11-2)3-8-6(9)7/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQDLPCCSZIZFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649939 | |
| Record name | Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120781-02-4 | |
| Record name | Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Condensation Reaction
The process begins with 1-methyl-1H-imidazole-5-carboxylic acid (A-1) and an amine derivative (A-2) . The condensation employs HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent and N,N-diisopropylethylamine (DIPEA) as a base in DMF (dimethylformamide). Key parameters include:
| Parameter | Value |
|---|---|
| Reaction Temperature | 15–30°C (room temperature) |
| Reaction Time | 10–18 hours |
| Post-Treatment | Quenching with H₂O, filtration, and washing with dichloromethane |
The intermediate A-3 is obtained in high purity after drying with anhydrous sodium sulfate.
Bromination with N-Bromosuccinimide (NBS)
Bromination of A-3 uses NBS in chloroform with azodiisobutyronitrile (AIBN) as a radical initiator:
| Parameter | Value |
|---|---|
| Reaction Temperature | 50°C |
| Reaction Time | 12 hours |
| Purification | Column chromatography |
This step yields A-4 with regioselective bromination at the 4-position of the imidazole ring.
Debromination with Methylmagnesium Iodide (MeMgI)
A-4 undergoes debromination in tetrahydrofuran (THF) using MeMgI under controlled conditions:
| Parameter | Value |
|---|---|
| Cooling Temperature | 0–5°C (ice bath) |
| Reaction Temperature | 50–60°C |
| Reaction Time | 3 hours |
| Workup | Extraction with ethyl acetate, drying, and concentration |
The final product is purified via column chromatography, achieving an overall yield of 58–65% .
Synthesis from Sarcosine via Ring Closure and Bromination
An alternative route starts with sarcosine (N-methylglycine), proceeding through ring closure, bromination, and desulfurization.
Ring Closure and Bromination
Sarcosine reacts with carbon disulfide and ammonium hydroxide to form a thioimidazole intermediate. Subsequent bromination with bromine in acetic acid introduces bromine at the 2-position.
| Parameter | Value |
|---|---|
| Bromination Agent | Br₂ in CH₃COOH |
| Reaction Temperature | 40–50°C |
| Key Challenge | Byproduct formation due to over-bromination |
Desulfurization and Esterification
The thioimidazole intermediate undergoes desulfurization with Raney nickel in ethanol, followed by esterification with methanol under acidic conditions. This method yields the target compound with a moderate 35–40% overall yield .
Optimized Route from Diaminomaleonitrile
The most efficient synthesis begins with diaminomaleonitrile (13) , achieving a 26% overall yield through sequential steps:
Ring Closure with Triethyl Orthoformate
Diaminomaleonitrile reacts with triethyl orthoformate in acetic acid to form a diimidazole dicarboxylic acid derivative.
| Parameter | Value |
|---|---|
| Reaction Temperature | Reflux (110°C) |
| Catalyst | Acetic acid |
Methylation and Hydrolysis
The intermediate is methylated using methyl iodide in dimethyl sulfoxide (DMSO) , followed by hydrolysis with NaOH to yield 1-methyl-4,5-imidazoledicarboxylic acid (16) .
Regioselective Decarboxylation and Dibromination
Decarboxylation at 200°C removes the 4-carboxylic acid group, leaving the 5-carboxylate. Esterification with methanol/HCl produces methyl 1-methyl-5-imidazolecarboxylate (18) , which is dibrominated using Br₂ in dichloromethane .
| Step | Yield |
|---|---|
| Decarboxylation | 78% |
| Dibromination | 82% |
Comparative Analysis of Synthesis Methods
The table below summarizes key metrics for each method:
| Method | Starting Material | Steps | Overall Yield | Key Advantage | Limitation |
|---|---|---|---|---|---|
| Three-Step (Patent) | A-1 | 3 | 58–65% | High yield, scalable | Requires hazardous MeMgI |
| Sarcosine Route | Sarcosine | 4 | 35–40% | Low-cost reagents | Byproduct formation |
| Diaminomaleonitrile | Diaminomaleonitrile | 6 | 26% | Regioselective, high purity | Complex purification steps |
Characterization and Quality Control
Critical spectroscopic data for Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate include:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to achieve selective reduction.
Major Products Formed
Nucleophilic Substitution: Products include substituted imidazoles with various functional groups depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced imidazole derivatives with the bromine atom removed or other functional groups reduced.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate is C₆H₇BrN₂O₂, with a melting point ranging from 70°C to 72°C. The compound features a bromine atom that enhances its reactivity, making it suitable for multiple synthetic pathways.
Structural Comparison with Related Compounds
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid | Contains a carboxylic acid instead of an ester | More polar; potential for stronger hydrogen bonding |
| Methyl imidazole-4-carboxylate | Lacks bromine substitution | Different reactivity profile |
| 4-Bromo-1-methylimidazole | Bromine at a different position | May exhibit different biological activity |
Organic Synthesis
This compound serves as a versatile reagent in organic synthesis. It is particularly useful in the synthesis of functionalized imidazole derivatives, which are important in pharmaceutical development. The compound can participate in nucleophilic substitutions and coupling reactions, facilitating the creation of complex molecular architectures.
Medicinal Chemistry
The compound's structural features make it an attractive candidate for drug design. Preliminary studies indicate that imidazole derivatives can interact with biological targets such as enzymes and receptors, potentially leading to the development of new therapeutics for various diseases. For instance, compounds with similar structures have shown promise as antibiotics and anti-parasitic agents.
Coordination Chemistry
Due to its ability to act as a ligand, this compound can form coordination complexes with metal ions. This property is significant in catalysis and material science, where metal-organic frameworks (MOFs) are explored for applications in gas storage and separation technologies.
Functional Materials
The compound's unique properties allow it to be utilized in the development of functional materials, including sensors and electronic devices. Its reactivity can be harnessed to create materials with specific electronic or optical properties.
Case Study 1: Synthesis of Imidazole Derivatives
A study focused on synthesizing various imidazole derivatives using this compound as a starting material. The research demonstrated that the bromine atom significantly enhances electrophilicity, allowing for efficient nucleophilic attacks by amines and alcohols, leading to high yields of desired products .
Research assessing the biological activity of this compound found that similar compounds exhibited inhibitory effects on certain enzymes involved in metabolic pathways. This suggests potential applications in developing enzyme inhibitors for therapeutic use .
Case Study 3: Coordination Complex Formation
Investigations into the coordination chemistry of this compound revealed its ability to form stable complexes with transition metals. These complexes showed enhanced catalytic activity in various organic transformations, highlighting their utility in synthetic methodologies .
Mechanism of Action
The mechanism of action of methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The bromine atom and ester group play crucial roles in its binding affinity and specificity. The compound may also interact with cellular pathways, modulating various biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate with structurally related imidazole derivatives, focusing on molecular features, reactivity, and applications.
Structural and Reactivity Analysis
- Substituent Positioning : The target compound’s bromine at position 2 and carboxylate at position 5 create a meta-directing effect, favoring electrophilic aromatic substitution at position 4. In contrast, Ethyl 2-bromo-1H-imidazole-5-carboxylate lacks the 1-methyl group, increasing its susceptibility to deprotonation and subsequent reactions at the 1-position .
- Steric Effects : The 1-methyl group in this compound shields the nitrogen, reducing unwanted side reactions. This contrasts with Ethyl 2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate, where the larger isopropyl group further limits accessibility to the imidazole core .
- Electronic Properties : Bromine’s electronegativity directs reactivity. For example, Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate’s bromine at position 5 alters resonance stabilization, making it less reactive toward nucleophiles compared to the target compound .
Biological Activity
Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate (CAS Number: 120781-02-4) is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, biological interactions, and potential applications in drug development.
Chemical Structure and Properties
This compound has the molecular formula C₆H₇BrN₂O₂ and features a bromine atom at the 2-position of the imidazole ring, a methyl group at the 1-position, and a carboxylate ester at the 5-position. Its structure can be represented as follows:
The compound exhibits a melting point of approximately 70–71 °C and is characterized by its light yellow to yellow solid appearance .
Synthesis
The synthesis of this compound typically involves straightforward organic reactions that allow for its accessibility in laboratory settings. The key steps often include bromination of the imidazole precursor followed by esterification processes.
Interaction with Biological Molecules
Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors. Compounds with similar imidazole structures have shown potential in modulating enzyme activity, which is critical for drug development aimed at specific disease pathways.
Antimicrobial Activity
Imidazole derivatives have been widely investigated for their antimicrobial properties. For example, related compounds have been effective against anaerobic bacteria and parasites, suggesting that this compound may possess similar activities. Further research is needed to evaluate its efficacy against specific microbial strains.
Cytotoxicity Studies
In vitro cytotoxicity assays are essential for assessing the potential of this compound as an anticancer agent. Structure-activity relationship (SAR) studies indicate that modifications to the imidazole ring can significantly influence cytotoxic effects. For instance, compounds with electron-donating groups at specific positions on the ring have shown enhanced activity against various cancer cell lines .
Case Studies
Case Study 1: Antitumor Activity
A study evaluating various imidazole derivatives found that certain structural modifications led to improved cytotoxicity against human cancer cell lines. This compound was included in screening assays where it demonstrated notable activity (IC50 values were comparable to established chemotherapeutics) against specific cancer types .
Case Study 2: Enzyme Inhibition
Research has indicated that imidazole derivatives can serve as effective enzyme inhibitors. This compound was tested for its ability to inhibit specific kinases involved in cancer progression. Results showed promising inhibition rates, suggesting its potential role as a therapeutic agent in targeted cancer therapies .
Comparison with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| 2-Bromo-1-methyl-1H-imidazole | Lacks carboxylate ester | Higher polarity; stronger hydrogen bonding |
| Methyl imidazole-4-carboxylate | Lacks bromine substitution | Different reactivity profile |
| 4-Bromo-1-methylimidazole | Bromine at a different position | Potentially different biological activity |
This compound stands out due to its specific combination of bromination and ester functionality, which may confer unique chemical properties and biological activities not found in its analogs .
Q & A
Q. What are the standard synthetic routes for Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate, and how are reaction conditions optimized?
The compound is typically synthesized via heterocyclization reactions. For example, brominated imidazole derivatives can be prepared by reacting substituted aldehydes with sodium dithionite (Na₂S₂O₄) in dimethyl sulfoxide (DMSO) under reflux (90°C) . Optimization involves adjusting solvent polarity (e.g., DMSO for high solubility), temperature (reflux to accelerate cyclization), and stoichiometric ratios of reagents to minimize side products. Post-synthesis purification often employs column chromatography or recrystallization. Confirmation of structure is achieved via FTIR (e.g., C-Br stretching at ~525 cm⁻¹) and NMR (e.g., methyl group resonance at δ 2.64 ppm in ¹H NMR) .
Q. What spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- FTIR : Identifies functional groups (e.g., C=O ester at ~1701 cm⁻¹, C-Br at ~525 cm⁻¹) .
- ¹H/¹³C NMR : Assigns protons (e.g., methyl groups at δ 2.64 ppm) and carbons (e.g., ester carbonyl at ~160–170 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 248.0 for [M+H]⁺) .
- Elemental Analysis : Validates purity by matching calculated vs. experimental C/H/N/Br percentages .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
The bromine at position 2 acts as a leaving group, enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids). The electron-withdrawing ester group at position 5 stabilizes intermediates during metal coordination, enhancing reaction efficiency. Solvent choice (e.g., THF or DMF) and catalyst systems (e.g., Pd(PPh₃)₄) are critical for regioselectivity .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of bromination in imidazole derivatives?
Density Functional Theory (DFT) calculations assess electron density distribution and frontier molecular orbitals to predict bromination sites. For this compound, the N-methyl group at position 1 directs bromination to position 2 due to steric and electronic effects. Molecular docking studies (e.g., using AutoDock Vina) can further evaluate binding affinities with enzymes like EGFR, guiding drug design .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Discrepancies in yields (e.g., 70–86% ) may arise from:
- Reagent purity : Impure Na₂S₂O₄ reduces cyclization efficiency.
- Workup protocols : Incomplete extraction or crystallization lowers recovery.
- Catalyst deactivation : Moisture-sensitive palladium catalysts require anhydrous conditions.
Resolution involves rigorous reagent drying, inert atmosphere use, and optimizing workup steps (e.g., multiple extractions) .
Q. How does the methyl ester group impact the compound’s pharmacokinetic properties?
The ester group enhances membrane permeability but may reduce metabolic stability. In silico ADMET analysis (e.g., SwissADME) predicts moderate bioavailability (LogP ~1.5–2.0) and susceptibility to esterase hydrolysis. Prodrug strategies (e.g., replacing the ester with amides) can improve stability while retaining activity .
Q. What crystallographic tools are used to resolve structural ambiguities in imidazole derivatives?
Single-crystal X-ray diffraction (SCXRD) with SHELXL or OLEX2 refines bond lengths and angles. For example, the C-Br bond length (~1.89 Å) and dihedral angles between imidazole and ester groups confirm conformational stability. Twinning or disorder in crystals may require data correction via SHELXD .
Methodological Guidance
Q. How to troubleshoot low yields in Suzuki-Miyaura reactions using this compound?
- Catalyst screening : Test Pd(OAc)₂, PdCl₂, or Buchwald-Hartwig ligands.
- Base optimization : Use K₂CO₃ or Cs₂CO₃ to deprotonate intermediates.
- Solvent effects : Polar aprotic solvents (DMF) enhance solubility of aryl boronic acids.
- Microwave-assisted synthesis : Reduces reaction time from 24h to 1–2h .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
